2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine

Catalog No.
S14969890
CAS No.
89587-73-5
M.F
C13H15N3O2S
M. Wt
277.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin...

CAS Number

89587-73-5

Product Name

2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine

IUPAC Name

2,6-dimethoxy-5-methylsulfanyl-N-phenylpyrimidin-4-amine

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

InChI

InChI=1S/C13H15N3O2S/c1-17-12-10(19-3)11(15-13(16-12)18-2)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15,16)

InChI Key

GWSKXEUCQCCJPS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1SC)NC2=CC=CC=C2)OC

2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine is a heterocyclic compound characterized by a pyrimidine core substituted with two methoxy groups, a methylsulfanyl group, and a phenyl amine moiety. The molecular formula is C13H16N2O2S, and it features distinct functional groups that contribute to its chemical reactivity and biological activity. The presence of the methylsulfanyl group and the methoxy substituents enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Due to the presence of functional groups:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing it to react with electrophiles such as alkyl halides to form substituted amines .
  • Acylation Reactions: The amino group can be acylated using acyl chlorides or acid anhydrides, leading to the formation of amides .
  • Alkylation Reactions: Alkylation with alkyl halides can yield secondary or tertiary amines .
  • Oxidation and Reduction Reactions: Depending on conditions, the amine group may be oxidized to form nitro groups or reduced to form secondary amines .
  • Condensation Reactions: The compound can participate in condensation reactions, forming imines or other cyclic structures under appropriate conditions .

Research indicates that compounds similar to 2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine exhibit various biological activities, including anti-inflammatory effects. For instance, pyrimidine derivatives have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Preliminary studies suggest that these derivatives can suppress the production of prostaglandin E2 (PGE2) through their action on COX enzymes .

Several synthetic routes have been reported for the preparation of pyrimidine derivatives:

  • Three-component coupling reactions: Utilizing zinc chloride as a catalyst allows for efficient synthesis of 4,5-disubstituted pyrimidine analogs from amidines and other reactants .
  • Oxidative C–N bond formation: Base-facilitated methods can be employed for synthesizing polysubstituted pyrimidines through intermolecular oxidative reactions .
  • Multicomponent methodologies: These involve the reaction of amidines with various alcohols in the presence of catalysts, yielding diverse pyrimidine frameworks .

The unique structure of 2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine positions it as a candidate for pharmaceutical applications. Its potential use includes:

  • Anti-inflammatory agents: Due to its ability to inhibit COX enzymes, it may serve as a lead compound in developing new anti-inflammatory medications.
  • Anticancer agents: Similar compounds have shown promise in targeting cancer cell lines, suggesting potential applications in oncology.

Interaction studies involving 2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine could focus on its binding affinity and inhibitory effects on specific targets such as COX enzymes or other relevant receptors. Investigations into structure–activity relationships (SAR) will help elucidate how modifications to its structure affect biological activity and interaction profiles.

Several compounds share structural similarities with 2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Amino-N-(4-methylphenyl)pyrimidin-2(1H)-oneAmino group at position 4Lacks methoxy and methylsulfanyl groups
2-Methylthio-N-(4-methylphenyl)pyrimidin-4-aminesMethylthio group at position 2Similar sulfur substitution but different positioning
5-Methoxy-N-(3-methylphenyl)pyrimidin-4-aminesMethoxy group at position 5Different phenyl substituent affecting activity

These comparisons highlight the uniqueness of 2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine due to its specific combination of substituents that may enhance its biological activity compared to other derivatives.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

277.08849790 g/mol

Monoisotopic Mass

277.08849790 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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